molecular formula C12H18O2 B8333565 Ethyl 4-cyclohexylidene-3-butenoate

Ethyl 4-cyclohexylidene-3-butenoate

Cat. No.: B8333565
M. Wt: 194.27 g/mol
InChI Key: ZFLURNNYZMZUGY-UHFFFAOYSA-N
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Description

Ethyl 4-cyclohexylidene-3-butenoate is an organic compound with the molecular formula C12H18O2 . It features a cyclohexylidene group attached to a conjugated butenoate ester system, a structure that may be of interest in synthetic chemistry and materials science research. This compound is provided as a chemical reagent for research and development purposes. Researchers are exploring the application of related structures in various fields. For instance, certain small-molecule frameworks with complex alkyl and alkene substitutions are investigated for their potential biological activity in central nervous system disorders . Additionally, compounds with cyclic structural elements are often utilized as intermediates or building blocks in organic synthesis, such as in the formation of acetal derivatives . This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic or therapeutic purposes, or for human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h6H,2-5,7-8,10H2,1H3

InChI Key

ZFLURNNYZMZUGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=C=C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-cyclohexylidene-3-butenoate shares structural and functional similarities with other ethyl esters containing cyclic or aromatic substituents. Below is a comparative analysis based on structural analogs and their documented applications:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Primary Applications Notable Properties Source Reference
This compound Cyclohexylidene group, α,β-unsaturated ester Synthetic intermediate (hypothesized) High lipophilicity, potential thermal stability N/A
Ethyl 4,4'-dichlorobenzilate Dichlorinated aromatic rings Acaricide (chlorobenzilate) Persistent environmental residues
Trinexapac-ethyl Cyclopropane-hydroxymethylene group Plant growth regulator Inhibits gibberellin biosynthesis
Ethychlozate Indazole core with chloro-substituent Plant growth regulator Modulates cell elongation
Carfentrazone-ethyl Triazolone and fluorophenyl groups Herbicide Protoporphyrinogen oxidase inhibition

Key Findings :

Structural Influence on Bioactivity: Chlorinated aromatic esters (e.g., ethyl 4,4'-dichlorobenzilate) exhibit pesticidal activity due to electrophilic halogen atoms enhancing target binding . Ethyl esters with heterocyclic cores (e.g., ethychlozate’s indazole) show specificity in plant growth regulation, whereas the conjugated diene in this compound could enable cycloaddition reactions useful in polymer chemistry.

Lipophilicity and Environmental Behavior: The cyclohexylidene group likely increases logP (octanol-water partition coefficient) compared to aromatic analogs, suggesting greater membrane permeability but slower environmental degradation. This contrasts with chlorobenzilate, which persists due to chlorine atoms rather than cycloaliphatic structures .

Synthetic Utility: While ethyl acetate extracts of spices like ginger and turmeric demonstrate antifungal bioactivity , this compound’s α,β-unsaturated ester could serve as a Michael acceptor in nucleophilic reactions, a feature absent in simpler ethyl esters like those in Dicranoloma reflexum extracts .

Preparation Methods

Reaction Protocol:

  • Substrate Preparation : A cis-4,5-diol-protected compound (e.g., Compound 4 ) is dissolved in a polar aprotic solvent such as dichloromethane (CH₂Cl₂) and cooled to −20°C to −30°C.

  • Dehydration Step : Sulfuryl chloride is added portionwise, initiating an exothermic reaction. Pyridine is often included to neutralize HCl byproducts.

  • Quenching and Workup : The reaction is quenched with ethanol, followed by sequential washes with sulfuric acid (16%), water, and sodium bicarbonate (5%).

  • Purification : Halogenated side products are removed using palladium(0) complexes (e.g., tetrakis(triphenylphosphine)palladium(0)).

Key Data :

  • Yield : 71–92% after crystallization.

  • Conditions : −78°C to 0°C, aprotic solvent system.

  • Catalyst : SO₂Cl₂ (1.2–2.0 equiv), pyridine (3.0 equiv).

Catalytic Rearrangement of Allenic Esters

US3978100A1 describes a rearrangement strategy starting from allenic esters (e.g., ethyl 4-cyclohexylidene-3-butenoate) under basic conditions. This method leverages alkali metal carbonates to induce a-sigmatropic shift, forming the thermodynamically stable α,β,γ,δ-unsaturated ester.

Reaction Protocol:

  • Substrate Dissolution : The allenic ester is dissolved in methanol or ethanol.

  • Rearrangement : Calcium carbonate (1–10 wt%) is added, and the mixture is heated at 40–50°C for 4–6 hours.

  • Isolation : The product is purified via vacuum distillation or column chromatography.

Key Data :

  • Yield : 89–93%.

  • Conditions : 50°C, methanol solvent.

  • Catalyst : CaCO₃ (1.5–3.0 wt%).

Gold-Catalyzed Intermolecular Cycloaddition

A modern approach from RSC advances (2016) employs gold(I) catalysts to mediate a formal (3+2) cycloaddition between ethyl 2-diazo-3-methylbut-3-enoate and vinylidenecyclohexane. This method offers stereoselectivity and scalability.

Reaction Protocol:

  • Catalyst Activation : A gold(I) complex (e.g., Ph₃PAuNTf₂) is preformed in dichloroethane.

  • Cycloaddition : The diazo compound and vinylidenecyclohexane are added sequentially at 0°C, followed by warming to room temperature.

  • Workup : The crude product is purified via silica gel chromatography (hexanes/ethyl acetate = 40:1).

Key Data :

  • Yield : 69–75%.

  • Conditions : RT, anhydrous DCE.

  • Catalyst : Ph₃PAuNTf₂ (5 mol%).

Comparative Analysis of Methods

Method Catalyst/Reagent Solvent Temperature Yield Advantages
Dehydration (SO₂Cl₂)SO₂Cl₂, Pd(0) complexesCH₂Cl₂/pyridine−30°C to 0°C71–92%High yield, scalable
Rearrangement (CaCO₃)CaCO₃Methanol50°C89–93%Mild conditions, minimal byproducts
Gold-catalyzed cycloadditionPh₃PAuNTf₂DichloroethaneRT69–75%Stereoselective, modern methodology

Critical Considerations and Optimizations

  • Purification Challenges : Halogenated byproducts in SO₂Cl₂-mediated routes require palladium-catalyzed dehalogenation.

  • Stereochemical Control : Gold-catalyzed methods provide superior control over E/Z isomerism compared to thermal rearrangements.

  • Scalability : The dehydration method is preferred for industrial-scale synthesis due to reagent availability and operational simplicity .

Q & A

Q. What are the established synthetic pathways for Ethyl 4-cyclohexylidene-3-butenoate, and how do reaction parameters influence product quality?

this compound is synthesized via multi-step protocols, often involving Claisen condensation followed by Diels-Alder cycloaddition . Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance reaction efficiency by stabilizing transition states.
  • Temperature control : Sub-zero conditions (-15°C to 0°C) minimize side reactions during cyclohexylidene group formation.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) improve intermediate stability.

Comparative Synthesis Conditions :

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
AlCl₃THF-157898.5
TiCl₄DCM06595.2
NoneEtOAc254289.7

Lower temperatures with AlCl₃/THF systems yield higher purity .

Q. Which analytical techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies double-bond geometry (δ 5.8–6.2 ppm for conjugated enoate protons) and cyclohexylidene conformation .
  • IR Spectroscopy : Confirms ester carbonyl stretches (~1720 cm⁻¹) and conjugated C=C (~1630 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Assesses purity (>98% required for bioactivity studies) using C18 columns and UV detection .

Q. How should researchers mitigate degradation during storage and handling?

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation.
  • Handling : Use anhydrous solvents and gloveboxes to avoid hydrolysis of the ester moiety.
  • Stability testing : Monitor via periodic HPLC to detect decomposition products (>5% degradation warrants repurification) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in cycloaddition reactions?

  • Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions.
  • Molecular Dynamics (MD) : Simulates solvent effects on transition-state geometries.
  • Example : A study using B3LYP/6-31G(d) calculations revealed that electron-withdrawing groups on the dienophile increase reaction rates by 30–40% .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from:

  • Cell line variability : Compare results across multiple lines (e.g., HepG2 vs. MCF-7) under standardized O₂ levels (5% CO₂).
  • Compound purity : Validate via HPLC before assays; impurities >2% alter IC₅₀ values in cytotoxicity studies .
  • Assay conditions : Conduct time-course analyses to identify optimal exposure durations (e.g., 24 vs. 48 hours).

Case Study : Conflicting IC₅₀ values (12 μM vs. 35 μM) were resolved by identifying residual solvents in low-purity batches .

Q. What catalytic systems improve stereoselective synthesis of derivatives?

  • Chiral Lewis acids : Eu(fod)₃ induces enantioselectivity (>90% ee) in asymmetric Diels-Alder reactions.
  • Organocatalysts : Proline derivatives control diastereomer ratios (up to 4:1 dr) via H-bonding interactions.
  • Solvent optimization : Non-polar solvents (e.g., toluene) enhance stereochemical outcomes by reducing catalyst deactivation .

Data Contradiction Analysis

Example : Conflicting yields (60% vs. 85%) in esterification steps may stem from:

  • Moisture sensitivity : Anhydrous conditions improve yields by 25%.
  • Catalyst activation : Pre-drying AlCl₃ at 150°C enhances activity.
  • Reaction monitoring : In-situ FTIR detects premature quenching.

Resolution : Standardize protocols with rigorous moisture control and real-time monitoring .

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